Product packaging for o-tert-Butylstyrene(Cat. No.:CAS No. 19789-35-6)

o-tert-Butylstyrene

Cat. No.: B010950
CAS No.: 19789-35-6
M. Wt: 160.25 g/mol
InChI Key: LUECERFWADIZPD-UHFFFAOYSA-N
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Description

o-tert-Butylstyrene is a styrenic monomer of significant interest in chemical research and development, particularly in the field of polymer science. Its molecular structure, featuring a bulky tert-butyl group in the ortho position relative to the vinyl group, influences its polymerization behavior and the properties of resulting materials. This compound is primarily utilized as a building block in the synthesis of specialized copolymers. Research indicates that tert-butyl styrene isomers can be copolymerized with monomers like styrene and isoprene to create novel block copolymers. Subsequent functionalization, such as sulfonation, can enhance hydrophilicity and biocompatibility, making these materials candidates for biomedical applications . Furthermore, tert-butyl styrene derivatives are used in the creation of crosslinked polymer networks and as supports for catalysts in organic coupling reactions . The steric and electronic characteristics of this compound make it a valuable reagent for modulating polymer chain dynamics, thermal stability, and mechanical properties in advanced material design. It is often employed in controlled polymerization techniques, including anionic and free-radical polymerization, to produce well-defined macromolecular architectures. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for use in humans. Researchers should handle this chemical with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16 B010950 o-tert-Butylstyrene CAS No. 19789-35-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19789-35-6

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1-tert-butyl-2-ethenylbenzene

InChI

InChI=1S/C12H16/c1-5-10-8-6-7-9-11(10)12(2,3)4/h5-9H,1H2,2-4H3

InChI Key

LUECERFWADIZPD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC=C1C=C

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C=C

Other CAS No.

19789-35-6

Origin of Product

United States

Synthetic Methodologies for Tert Butylstyrene Derivatives

Established Synthetic Routes to Substituted Styrenes

Established routes to substituted styrenes often involve the formation of the carbon-carbon double bond of the vinyl group or the introduction of substituents onto a styrene (B11656) core.

Grignard Reagent-Mediated Approaches for para-Substituted Styrenes.Grignard reagents are widely used in organic synthesis for carbon-carbon bond formationmasterorganicchemistry.comacs.org. While the provided information specifically mentions the use of Grignard reagents for the synthesis of 4-tert-butoxystyrene (B1630329) from 4-bromostyrene (B1200502), the general principle of utilizing aryl Grignard reagents to react with suitable electrophiles can be extended to the synthesis of other substituted styrenesbenchchem.com. A typical approach involves the reaction of an aryl Grignard reagent with a two-carbon electrophile that can ultimately form the vinyl group. For para-substituted styrenes, this could involve starting with a para-substituted aryl halide to form the Grignard reagent, followed by reaction with a compound like acetaldehyde (B116499) or ethylene (B1197577) oxide, and subsequent dehydration to yield the styrene.masterorganicchemistry.comacs.orgbenchchem.com

A specific example shows the synthesis of 4-tert-butoxystyrene via a Grignard reaction. The method involves forming a Grignard reagent from 4-bromostyrene and magnesium, followed by reaction with tert-butyl peroxybenzoate.

Dehydration Reactions for alpha-Alkylstyrenes.Dehydration reactions are a common method for synthesizing alkenes, including alpha-alkylstyrenes, from corresponding alcoholssciencemadness.orgmdpi.comresearchgate.netgoogle.com. This typically involves the acid-catalyzed elimination of water from a tertiary alcohol precursor. For alpha-alkylstyrenes, the required alcohol would be a tertiary benzylic alcohol. For example, alpha-methylstyrene (B127712) can be synthesized by the dehydration of cumyl alcohol (2-phenylpropan-2-ol), which can be prepared via a Grignard reactionsciencemadness.orggoogle.com.

The acid-catalyzed hydration of alpha-alkylstyrenes, the reverse reaction, has been studied, providing insights into the stability of intermediate carbocations and the influence of steric and inductive effects of the alpha-alkyl group mdpi.comresearchgate.net. This research indicates that the stability of the benzylium (B8442923) cation intermediate is crucial and is affected by substitution on both the aromatic ring and the alpha-carbon mdpi.com.

General Synthesis of Styrene Derivatives.Various general methods exist for the synthesis of styrene derivatives. These include Wittig reactions, Heck reactions, Suzuki-Miyaura couplings, and other cross-coupling reactionsresearchgate.netacs.orgresearchgate.net. A method for producing styrene derivatives involves reacting a benzaldehyde (B42025) derivative with dibromomethane (B42720) in the presence of zinc metal and an active chloridegoogle.com. Another approach utilizes a Rh(III)-catalyzed direct C-H vinylation of arenes using vinyl acetate (B1210297) as a vinyl sourceacs.org. One-pot synthesis methods from readily available natural products have also been reported for alpha-alkyl styrene derivativesacs.org.

A one-pot, two-step approach for the synthesis of styrene derivatives involves the B(C6F5)3-catalyzed isomerization of allyl silanes followed by a Hiyama coupling reaction researchgate.net. This method allows access to a range of styrene derivatives, including those with Lewis basic functional groups researchgate.net.

Synthesis of Functionalized tert-Butylstyrene (B8327755) Precursors.The synthesis of functionalized tert-butylstyrene precursors is a key step in accessing diverse tert-butylstyrene derivatives. While direct information on o-tert-butylstyrene precursors is limited in the provided results, the synthesis of precursors for related compounds, such as 4-tert-butylstyrene (B155148), offers relevant strategies. For instance, the synthesis of 4-tert-butoxystyrene involves 4-bromostyrene as a starting material, which is then converted to a Grignard reagentbenchchem.com. This highlights the utility of halogenated styrene derivatives as precursors for further functionalization via organometallic chemistry.

Another example of precursor synthesis is the preparation of monomers for block copolymers containing tert-butylstyrene units. Poly(styrene-b-tert-butylstyrene) precursors have been synthesized by anionic polymerization techniques for the preparation of sulfonated block copolymers eie.gr. This suggests that tert-butylstyrene itself or appropriately functionalized tert-butylstyrene monomers are synthesized before polymerization.

The synthesis of O-tert-butyl serine, a different class of compound but containing a tert-butyl group and a structure that could potentially be modified, involves reacting serine methyl ester hydrochloride with isobutene under acidic conditions google.com. While not directly applicable to styrene, this illustrates the introduction of the tert-butyl group using isobutene.

Emerging Synthetic Strategies for Ortho-Substituted StyrenesThe synthesis of ortho-substituted styrenes can be more challenging than their para counterparts due to steric hindrance and potential for side reactions. However, emerging strategies are being developed to address these challenges. Recent advances in organocatalytic atroposelective reactions have shown promise in synthesizing axially chiral styrene-type allylamines and axially chiral styrenes connected to naphthylindolesbeilstein-journals.org. While these examples focus on creating axial chirality, the methodologies might be adaptable for the regioselective synthesis of ortho-substituted styrenes.

Transition metal-catalyzed direct C-H vinylation is an emerging strategy for the synthesis of styrene derivatives, including those with ortho substitution acs.org. Rh(III)-catalyzed C-H vinylation has been reported for the synthesis of styrenes from arenes acs.org. This type of reaction could potentially be applied to tert-butyl-substituted arenes to directly introduce the vinyl group at the ortho position.

Furthermore, research into the living anionic polymerization of functionalized styrene derivatives has shown that meta- and ortho-substituted styrenes can undergo controlled polymerization under specific conditions, which is not always the case for para-substituted derivatives researchgate.net. This suggests that synthetic routes yielding ortho-substituted styrene monomers are being developed and utilized.

Advanced Polymerization and Copolymerization of Tert Butylstyrene Monomers

Homopolymerization Mechanisms and Kinetics

The homopolymerization of tert-butylstyrene (B8327755) monomers can be achieved through various mechanisms, each offering different levels of control over the resulting polymer's molecular weight, molecular weight distribution, and architecture.

Free Radical Polymerization Studies.

Free radical polymerization of substituted styrenes, including tert-butylstyrene, is influenced by the presence of the substituent group. Studies comparing tert-butylstyrene to styrene (B11656) indicate that bulky side groups can affect chain transfer or branching, which in turn impacts the termination rate parameter and the severity of autoacceleration during polymerization researchgate.net. Kinetic studies on the homopolymerization of p-tert-butylstyrene using nitroxide-mediated living radical polymerization (which involves free radical species) have shown that the polymerization rate can be independent of the nitroxide concentration under certain conditions acs.org. This behavior is attributed to the establishment of a stationary state in active species due to the generation of thermal radicals and their termination acs.org.

Living Anionic Polymerization Techniques.

Living anionic polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and well-defined architectures, such as block copolymers. This method has been successfully applied to the polymerization of tert-butylstyrene, particularly p-tert-butylstyrene vt.edupolymersource.caacs.orgresearchgate.netrsc.org. The living nature of the polymerization allows for the sequential addition of different monomers to create block copolymers vt.edursc.org. For instance, poly(p-tert-butylstyrene)-b-polystyrene diblock copolymers have been synthesized using living anionic polymerization rsc.org.

Monomer Initiator Solvent Temperature (°C) Molecular Weight Control Polydispersity Index (PDI)
p-tert-Butylstyrene n-BuLi THF/Toluene -40 Controlled 1.03-1.05
p-tert-Butylstyrene sec-BuLi THF -78 Controlled 1.03-1.13
p-tert-Butylstyrene K-Naph THF -78 Controlled 1.23

Table 1: Examples of Living Anionic Polymerization Conditions for p-tert-Butylstyrene polymersource.caacs.orgresearchgate.net

The molecular weight and polydispersity index (PDI) of the resulting poly(p-tert-butylstyrene) can be characterized using techniques such as size exclusion chromatography (SEC) polymersource.ca.

Controlled Radical Polymerization Approaches (e.g., Nitroxide-Mediated Polymerization, Atom Transfer Radical Polymerization).

Controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP), offer advantages over traditional free radical polymerization by providing better control over molecular weight, polydispersity, and end-group functionality sigmaaldrich.comsigmaaldrich.comtcichemicals.com.

NMP has been applied to the polymerization of p-tert-butylstyrene. Kinetic studies have been conducted on the homopolymerization and block copolymerization of p-tert-butylstyrene with styrene mediated by nitroxide compounds acs.orgacs.orgscilit.comtandfonline.com. These studies contribute to understanding the polymerization kinetics and the ability to synthesize well-defined polymers with controlled molecular weights and narrow polydispersities acs.orgtandfonline.com.

ATRP is another effective CRP method used for polymerizing a variety of vinyl monomers, including substituted styrenes sigmaaldrich.comsigmaaldrich.comtcichemicals.com. Studies on the surface-initiated ATRP of substituted styrenes, including p-tert-butylstyrene, have investigated the influence of substituents on film growth rates nih.gov. CRP techniques in general limit radical concentrations, minimize termination reactions, and enable the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions sigmaaldrich.comtcichemicals.comnih.gov.

Copolymerization with Diverse Comonomers

tert-Butylstyrene monomers can be copolymerized with a variety of other monomers to yield copolymers with tailored properties. The bulky tert-butyl group can influence the reactivity ratios and the properties of the resulting copolymers.

Alternating Copolymerization with Carbon Monoxide.

The alternating copolymerization of olefins with carbon monoxide is a significant reaction catalyzed by transition metal complexes, typically palladium capes.gov.brresearchgate.net. This process yields polyketones, which are functionalized polymers with potential applications urv.es. tert-Butylstyrene monomers, such as tert-butylstyrene and 4-tert-butylstyrene (B155148), undergo alternating copolymerization with carbon monoxide capes.gov.brresearchgate.neturv.esrsc.orgunibo.itsemanticscholar.orguva.nldntb.gov.ua. This copolymerization results in strictly alternating structures researchgate.net.

Palladium(II) Catalysis in Alternating Copolymerization.

Cationic palladium(II) complexes are particularly effective catalysts for the alternating copolymerization of tert-butylstyrene with carbon monoxide capes.gov.brurv.esrsc.orgunibo.ituva.nlrsc.org. The choice of ligands in the palladium complex, such as bipyridine or phenanthroline derivatives, significantly influences the catalytic activity, polymer molecular weight, and stereochemistry (tacticity) of the resulting polyketone capes.gov.brunibo.itrsc.org.

Studies have investigated the mechanism of chain propagation and chain transfer in the palladium(II)-catalyzed copolymerization of styrenes, including 4-tert-butylstyrene, with carbon monoxide rsc.org. The process typically involves sequential insertions of carbon monoxide and the styrene monomer into the palladium-polymer chain bond uva.nl. The kinetics of the copolymerization can be influenced by monomer and carbon monoxide concentrations rsc.org.

The alternating copolymerization of CO and tert-butylstyrene using soluble cationic palladium complexes has also been successfully carried out in supercritical carbon dioxide, yielding polyketones with controlled molecular weights and narrow molecular weight distributions urv.esrsc.org.

Comonomer Catalyst Type Ligand Type Solvent Outcome
Carbon Monoxide Cationic Palladium(II) Bipyridine, Phenanthroline (various) Dichloromethane, Chlorobenzene Alternating copolymerization, Polyketones
Carbon Monoxide Cationic Palladium(II) Perfluorinated bipyridine/phenanthroline Supercritical Carbon Dioxide Alternating copolymerization, Polyketones
Carbon Monoxide Neutral Palladium(II) Iminopyridines Not specified in snippet Alternating copolymerization, Polyketones

Table 2: Examples of Palladium-Catalyzed Alternating Copolymerization of tert-Butylstyrene with Carbon Monoxide urv.esrsc.orgunibo.itrsc.org

The tacticity of the resulting polyketone can be influenced by the catalyst system, with some palladium complexes leading to atactic structures for poly(4-tert-butylstyrene-alt*-CO) unibo.it. The stereochemistry of the copolymerization can be driven by both the catalyst isomeric distribution and the prochiral comonomer when using catalysts with non-symmetric ancillary ligands unibo.it.

Copolymerization with Ethylene (B1197577) and Other Olefins.

Copolymerization of tert-butylstyrene, particularly p-tert-butylstyrene, with ethylene and other olefins has been a subject of research aimed at developing new materials with tailored properties. Certain zirconium catalysts based on salicylaldiminate ligands, while ineffective for ethylene-styrene copolymerization due to catalyst deactivation, have shown the ability to copolymerize ethylene with p-tert-butylstyrene, yielding polyethylene (B3416737) chains containing isolated units of the aromatic comonomer. nih.govmdpi.com This suggests that the presence of the tert-butyl group can influence the catalyst's interaction with the monomer and the growing polymer chain, preventing the formation of dormant sites observed with styrene. nih.gov

Studies have also investigated the copolymerization of ethylene with 1-olefins using group 4 non-metallocene catalysts, including those with tert-butyl substituents on the ligand. mdpi.com These studies indicate that the steric bulk of substituents on the catalyst ligand can impact the catalyst's reactivity towards higher 1-olefins and influence the molecular weight distribution of the resulting copolymers. For instance, a titanium catalyst with a bulky tert-butyl group as an ortho-substituent on the ligand showed lower efficiency in incorporating 1-hexene (B165129) compared to a similar catalyst with a less bulky substituent. mdpi.com This highlights the role of steric hindrance, both from the monomer and the catalyst, in olefin copolymerization reactions.

Furthermore, research into ethylene-styrene copolymerization using constrained geometry catalysts has revealed a significant styrene penultimate monomer effect, where the reactivity of the catalyst towards styrene is enhanced when the preceding monomer unit incorporated into the polymer chain is also styrene. acs.org While this specific finding relates to styrene, it suggests that similar penultimate effects could be at play in the copolymerization of ethylene with tert-butylstyrene isomers, influencing monomer sequencing and copolymer composition. Some catalysts have demonstrated high activity and increased styrene reactivity, leading to copolymers with substantially higher styrene content. acs.org

Copolymerization with Other Styrene Derivatives (e.g., Styrene/p-tert-Butylstyrene).

Copolymerization involving different styrene derivatives, such as styrene and p-tert-butylstyrene, is a common strategy for synthesizing copolymers with modified thermal and mechanical properties. Block copolymers containing blocks of p-tert-butylstyrene and styrene have been synthesized. mdpi.comdntb.gov.ua Anionic polymerization is a technique that has been applied for the synthesis of multi-block copolymers using styrene and 4-tert-butylstyrene as monomers in a cyclohexane (B81311) solvent with n-butyl lithium as an initiator. mdpi.com

Research has also focused on the synthesis of block copolymers incorporating poly(tert-butyl styrene) (PtBS) as a high glass transition temperature (Tg) glassy domain. PtBS has a reported Tg of approximately 130 °C, making it suitable for applications requiring improved upper service temperatures. nih.gov Copolymers such as poly(p-tert-butylstyrene-diene-p-tert-butylstyrene) and poly(p-tert-butylstyrene-isoprene-styrene) have been reported, demonstrating the ability to combine the distinct properties of these styrene derivatives and dienes within a single polymer architecture. nih.gov

Copolymerization with Dienes (e.g., Isoprene (B109036), Butadiene).

Copolymerization of tert-butylstyrene monomers with dienes like isoprene and butadiene is crucial for the synthesis of various elastomers and thermoplastic elastomers. Block copolymers containing tert-butylstyrene, styrene, and isoprene have been synthesized, often using anionic polymerization techniques. mdpi.comdntb.gov.ua These copolymers can be further modified, for example, by hydrogenation and sulfonation, to tune their properties for specific applications such as blood compatibility. mdpi.comdntb.gov.ua

The living anionic copolymerization of isoprene and styrene is known to yield polymers with microstructures highly dependent on experimental conditions like solvent, counterion, and temperature. nih.govresearcher.life While the search results specifically mention styrene and isoprene or butadiene, the principles and techniques applied are often relevant to the copolymerization of tert-butylstyrene isomers with these dienes due to their similar reactivity profiles in anionic polymerization. The order of monomer addition in sequential anionic polymerization is critical for block copolymer formation, typically following the order of increasing electron affinity, such as styrene < butadiene ~ isoprene. nih.gov

Copolymers of styrene and butadiene, particularly star-block copolymers, find applications in adhesives and sealants. nih.gov The incorporation of a tert-butylstyrene component could further modify the properties of these materials, influencing factors like glass transition temperature and mechanical strength.

Stereoselective Polymerization Control

Controlling the stereochemistry during the polymerization of substituted vinyl monomers like tert-butylstyrene is crucial for accessing polymers with specific tacticities (e.g., isotactic or syndiotactic), which significantly impact their physical properties like crystallinity, melting point, and mechanical strength.

Development of Highly Isotactic and Syndiotactic Polymers.

The development of catalysts capable of producing highly isotactic or syndiotactic polymers from styrene monomers, including tert-butylstyrene derivatives, has been an important area of research. While the search results primarily discuss stereocontrol in the context of ethylene-styrene copolymerization and CO/olefin terpolymerization involving tert-butylstyrene, the principles are relevant.

In ethylene-styrene copolymerization using stereoselective catalysts, an isotactic structure can be observed when the styrene content approaches 50 mol %, leading to crystallinity due to the regular alternation of the two monomer units. mdpi.com This isotacticity, even with Cs symmetric catalysts typically yielding syndiotactic polypropylene (B1209903), highlights the influence of monomer sequencing and catalyst design on stereocontrol in copolymerization. nih.gov

For homopolymerization of styrene derivatives, metallocene and post-metallocene catalysts have been instrumental in achieving high levels of tacticity. Although not explicitly detailed for tert-butylstyrene in the provided results, similar catalytic systems could potentially be employed for the stereoselective polymerization of tert-butylstyrene isomers to produce highly isotactic or syndiotactic poly(tert-butylstyrene).

Regioselectivity in Polymerization Pathways.

Regioselectivity in the polymerization of unsymmetrical monomers like tert-butylstyrene refers to the preference for one of the two possible orientations when the monomer inserts into the growing polymer chain (typically head-to-tail or head-to-head/tail-to-tail). High regioselectivity, usually favoring head-to-tail linkages, is essential for forming linear polymer chains with predictable structures and properties.

The search results touch upon regiochemistry in the context of ethylene-styrene copolymerization, noting that bulky substituents on the catalyst framework can influence the insertion mechanism. nih.gov In some cases, steric hindrance can override electronic factors, leading to primary insertion of the styrene monomer and a block-wise copolymer structure. nih.gov

Advanced Polymer Architectures

Advanced polymer architectures, such as block copolymers and crosslinked systems, can be achieved through controlled polymerization techniques utilizing tert-butylstyrene monomers. These structures offer enhanced control over material properties, including phase separation behavior, mechanical strength, and thermal stability.

Synthesis and Characterization of Block Copolymers

Block copolymers containing tert-butylstyrene segments can be synthesized using controlled polymerization methods like anionic polymerization and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. Anionic polymerization, a living polymerization technique, allows for precise control over molecular weight, molecular weight distribution, and block sequence. Sequential anionic polymerization has been employed to prepare well-defined diblock copolymers, such as poly(4-tert-butylstyrene-block-methyl methacrylate) (PtBS-b-PMMA), with narrow molar mass distributions. researchgate.netacs.org These block copolymers exhibit distinct phase separation behavior influenced by the interaction parameter between the blocks. researchgate.netacs.org For instance, PtBS-b-PMMA shows a larger and more temperature-sensitive interaction parameter compared to polystyrene-b-PMMA, enabling access to tunable lamellar periods. researchgate.netacs.org

RAFT polymerization is another versatile technique for synthesizing block copolymers with controlled architectures, including diblock, triblock, and star polymers. sigmaaldrich.comsigmaaldrich.com This method is compatible with a wide range of monomers and functional groups. nih.gov The synthesis of block copolymers often involves the sequential addition of monomers to a living polymer chain or a macro-RAFT agent. Characterization of these block copolymers is crucial to confirm their composition, molecular weight, and architecture. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI/TOF/MS) are commonly used for this purpose. capes.gov.bripfdd.de

Examples of block copolymers involving tert-butylstyrene isomers or related structures include poly(4-tert-butoxystyrene-block-4-hydroxystyrene) (PtBOS-b-PHS), synthesized via living anionic polymerization of a protected monomer followed by hydrolysis. These materials have shown potential for nanoporous applications due to their phase separation characteristics. Poly(4-tert-butylstyrene-diene-4-tert-butylstyrene) triblock copolymers have also been synthesized via living anionic polymerization. nih.govosti.gov

Crosslinked Polymer Systems

Crosslinked polymer systems incorporating tert-butylstyrene monomers offer enhanced mechanical properties, solvent resistance, and thermal stability due to the formation of a network structure. Crosslinking is typically achieved by copolymerizing the tert-butylstyrene monomer with a multifunctional crosslinking agent, such as divinylbenzene (B73037) (DVB). sjp.ac.lkresearchgate.netscilit.com

Free radical copolymerization is a common method for synthesizing crosslinked polymers. For example, crosslinked poly(p-tert-butyl styrene) particles have been prepared by the copolymerization of p-tert-butylstyrene and divinylbenzene in a dispersed aqueous medium using a free radical initiator like AIBN. researchgate.net These crosslinked particles can serve as supports for heterogeneous catalysts. researchgate.net

Another application of crosslinked systems involving tert-butylstyrene is in the development of oil-absorbent materials. Graft crosslinking polymerization of 4-tert-butylstyrene and divinylbenzene onto a polymer like SBR has been explored to create network polymers with high oil absorbency. scilit.com The degree of crosslinking, influenced by the concentration of the crosslinking agent, affects the swelling capacity and mechanical properties of the resulting network polymer. sjp.ac.lkscilit.com

Heterogeneous Polymerization Systems

Heterogeneous polymerization systems, such as emulsion and dispersion polymerization, provide effective routes for synthesizing tert-butylstyrene polymers in a dispersed phase, offering advantages in terms of heat dissipation and control over particle morphology.

Fundamentals of Emulsion Polymerization

Emulsion polymerization is a widely used heterogeneous polymerization technique where monomers are dispersed in a continuous phase, typically water, as an emulsion stabilized by surfactants. acs.orgsci-hub.se Polymerization is initiated by a species, usually a radical initiator, that is soluble in the continuous phase. acs.org The polymerization primarily occurs within monomer-swollen micelles or polymer particles that form during the process. acs.org

Key features of emulsion polymerization include the ability to achieve high polymerization rates and produce high molecular weight polymers simultaneously, due to the compartmentalization of growing polymer chains within particles, which suppresses bimolecular termination. acs.org While the search results specifically list 4-tert-butylstyrene as a monomer used in emulsion polymerization studies, the fundamental principles apply broadly to styrene-based monomers, including o-tert-butylstyrene. acs.orgsci-hub.se The process involves complex phenomena related to colloid chemistry, micellization, and mass transport between phases. nist.gov

Dispersion Polymerization in Non-Polar Solvents

Dispersion polymerization in non-polar solvents is a technique used to produce polymer particles stabilized by a steric stabilizer in a continuous non-polar phase, such as alkanes (e.g., hexane). whiterose.ac.ukmdpi.comnih.gov The system is initially homogeneous, with the monomer, initiator, and stabilizer soluble in the solvent. whiterose.ac.uk As the polymerization progresses, the polymer becomes insoluble in the continuous phase and precipitates, with the stabilizer preventing aggregation of the growing particles. whiterose.ac.uk

Mechanistic Investigations and Reaction Kinetics of Tert Butylstyrene Transformations

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction of alkenes, involving the addition of an electrophile to the carbon-carbon double bond. This process typically leads to the formation of a carbocation intermediate, which subsequently reacts with a nucleophile.

Acetoxymercuration Processes with alpha-Alkylstyrenes.

Acetoxymercuration is a specific type of electrophilic addition where a mercuric salt, such as mercuric acetate (B1210297), reacts with an alkene. Studies on alpha-alkylstyrenes, a class of compounds that includes alpha-tert-butylstyrene, have provided insights into the mechanism of this reaction. Kinetics studies involving nine different alpha-alkylstyrenes, including alpha-tert-butylstyrene, reacting with mercuric acetate in anhydrous acetic acid at 25 °C have been conducted. semanticscholar.orgresearchgate.netupce.cz The rate constants observed in these reactions are significantly influenced by both inductive and steric effects of the alkyl substituents. semanticscholar.orgresearchgate.netupce.cz These findings support the hypothesis of an intermediate where an acetylmercuric cation is asymmetrically bound to the carbon atoms of the vinyl group of the styrene (B11656) derivative. semanticscholar.orgresearchgate.netupce.cz

Acid-Catalyzed Hydration Mechanisms of alpha-Alkylstyrenes.

Acid-catalyzed hydration of alkenes involves the addition of water across the double bond, typically yielding an alcohol. This reaction is initiated by the protonation of the alkene, forming a carbocation intermediate. chemistrysteps.com The kinetics of acid-catalyzed hydration have also been measured for a series of alpha-alkylstyrenes, including alpha-tert-butylstyrene, in aqueous sulfuric acid at 25 °C. semanticscholar.orgresearchgate.netupce.czmdpi.com These studies revealed that, except for alpha-tert-butylstyrene, the derivatives exhibited a consecutive isomerization reaction leading to more stable substituted styrenes. semanticscholar.orgmdpi.com The values of the slope (m‡m*) of the dependence upon the excess acidity function (X) were evaluated. semanticscholar.orgresearchgate.netmdpi.com While butyl and pentyl substituents showed exceptionally low values (1.02 and 0.73, respectively), the tert-butyl substituent displayed an exceptionally high value (3.28). semanticscholar.orgresearchgate.netmdpi.com This high value for alpha-tert-butylstyrene suggests a significant extent of proton transfer to the substrate in the transition state, indicating that the resulting carbocation is less stable. semanticscholar.orgresearchgate.net The steric hindrance caused by the tert-butyl group is believed to prevent the effective stabilization of the carbocation through resonance with the benzene (B151609) ring, forcing the alkenyl group out of plane. semanticscholar.orgresearchgate.net

Radical Reaction Pathways

Radical reactions involve species with unpaired electrons and can lead to diverse transformations of alkenes.

Oxidative Degradation Studies (e.g., of 4-tert-Butylstyrene).

Oxidative degradation of styrene derivatives can occur via radical pathways. Studies on the aerobic degradation of poly(4-tert-butylstyrene) under visible light and in the presence of an acid catalyst have shown selective cleavage of the polymer backbone. nih.gov This process yields 4-tert-butylbenzoic acid as a major product, along with 4′-tert-butylacetophenone. nih.gov Electron paramagnetic resonance (EPR) investigations and density functional theory (DFT) calculations suggest the involvement of singlet oxygen as the reactive species, which abstracts a hydrogen atom from a tertiary C–H bond. nih.gov This abstraction leads to the formation of a stable benzyl (B1604629) radical intermediate, followed by hydroperoxidation and subsequent C–C bond scission through a radical process. nih.gov Radical trapping experiments using TEMPO also support a radical pathway for the degradation. nih.gov

Electrochemical Azidooxygenation of tert-Butylstyrene (B8327755).

Electrochemical methods can be employed to initiate radical reactions. The electrochemical azidooxygenation of tert-butylstyrene (specifically referred to as tert-butylstyrene 1a) in the presence of TEMPO• and NaN₃ leads to the regioselective formation of a vicinally azidooxygenated product. nih.gov Detailed mechanistic studies involving electrochemical, experimental physical organic, and computational methods have been conducted to understand this transformation. nih.gov The proposed mechanism involves the electrochemical generation of the oxoammonium ion (TEMPO⁺) from TEMPO•. nih.gov This oxoammonium ion then facilitates the formation of the azidyl radical (N₃•) via a charge-transfer complex with azide (B81097) (TEMPO–N₃). nih.gov The addition of the azidyl radical to the alkene is identified as the slowest chemical step after electron transfer. nih.gov Natural abundance ¹³C kinetic isotope effects (KIEs) further support the assignment of the rate-determining step, with a significant primary KIE observed at the terminal carbon connected to the azide moiety. nih.gov

Kinetic Studies on Hydroxyl Radical Reactions.

Hydroxyl radicals (•OH) are highly reactive species that can participate in various reactions with organic compounds, including alkenes. Kinetic studies on the reactions of hydroxyl radicals with organic compounds in aqueous solutions have been performed using techniques like pulse radiolysis and competition kinetics. rsc.orgnih.gov While specific kinetic data for o-tert-butylstyrene's reaction with hydroxyl radicals were not directly found, studies on similar aromatic compounds and styrenes provide context. The reaction of hydroxyl radicals with aromatic compounds typically involves both OH-addition to the aromatic ring and H-abstraction reactions. rsc.orgutoronto.ca For styrene derivatives, addition to the vinyl group is also a significant pathway. The rate constants for reactions of hydroxyl radicals with various organic compounds have been experimentally determined and estimation methods have been developed based on the different reaction pathways. utoronto.ca For instance, the rate constant for the reaction of hydroxyl radicals with 4-tert-butyltoluene (B18130) in the atmosphere has been calculated, primarily involving photo-oxidative degradation. ospar.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis plays a significant role in the functionalization of styrene derivatives, including tert-butylstyrenes, enabling various transformations through well-defined mechanistic pathways.

Iron-Catalyzed Hydrogen/Deuterium (B1214612) Exchange

Iron-catalyzed hydrogen/deuterium (H/D) exchange reactions involving alkenes and heteroarenes have been reported using bench-stable iron(II) pre-catalysts and CD₃OD as a deuterium source. This method is noted as being orthogonal to previous iron-catalyzed H/D exchange procedures that utilized C₆D₆, D₂, or D₂O. rsc.orgrsc.org A proposed mechanism for iron-catalyzed alkene and heteroarene H/D exchange involves reversible protonation of iron-hydride intermediates. rsc.orgrsc.org Isolation and characterization of key iron-aryl and iron-alkenyl C-H metallation intermediates provided evidence supporting this reversible protonation mechanism of the active iron hydride catalyst. rsc.orgresearchgate.net A new mechanism for iron-hydride formation in alcohol solvents, involving β-hydride elimination from an alcohol, has also been reported in this context. rsc.orgrsc.org While specific details on this compound in this reaction are not explicitly available in the search results, the general mechanism for alkenes suggests potential applicability to this substrate.

Cobalt-Hydride Catalyzed Enantioselective Hydroalkenylation of Styrenes

Cobalt-hydride catalyzed enantioselective hydroalkenylation of olefins, including styrene derivatives, with alkenyl trifluoroborate salts has been developed as a strategy for synthesizing α-chiral olefins. chinesechemsoc.orgchinesechemsoc.org This reaction proceeds via a cobalt-hydride mediated hydrogen atom transfer followed by a radical-polar crossover process. chinesechemsoc.orgchinesechemsoc.org A plausible mechanism involves the formation of a cationic cobalt(III) species and a Co(III)–F complex, followed by transmetalation with a hydrosilane to generate a putative Co(III)-H species. chinesechemsoc.org This cobalt(III) hydride species then mediates a hydrogen atom transfer with the alkene substrate, furnishing an alkylcobalt(III) complex through an intermediate. chinesechemsoc.org Disubstituted styrene derivatives have been shown to be tolerated in this reaction, yielding products with high enantioselectivities. chinesechemsoc.org While this compound is not specifically mentioned, the successful application to disubstituted styrenes suggests the potential for its involvement in such transformations.

Copper(I) Hydrophosphination Catalysis (e.g., with p-tert-Butylstyrene)

Copper(I) catalysis, particularly with Cu(acac)₂, has been explored for the hydrophosphination of alkenes and alkynes with primary and secondary phosphines. amazonaws.comacs.org Mechanistic investigations into copper(I) hydrophosphination catalysis have revealed divergent pathways depending on the alkene substrate's electron density. acs.orgnsf.govresearchgate.netchemrxiv.org Studies involving p-tert-Butylstyrene have been conducted to understand the scope and mechanism of these reactions. amazonaws.comnsf.govresearchgate.net

Detailed research findings indicate that both conjugate addition and insertion-based mechanistic pathways can occur in copper-catalyzed hydrophosphination, influenced by the unsaturated substrate. acs.orgnsf.govresearchgate.netchemrxiv.org A divergent Hammett plot observed in studies with substituted styrene substrates supports the notion of differing mechanisms based on electron density at the alkene. amazonaws.comacs.orgnsf.govresearchgate.netchemrxiv.org For instance, high activity towards electron-poor substrates is likely due to a nucleophilic attack of a copper phosphido on the unsaturated substrate, while activity towards unactivated substrates is inconsistent with a purely nucleophilic mechanism. nsf.gov Computational analysis suggests that a ligand-to-metal charge transfer (LMCT) from the phosphido ligand, where the LUMO has significant Cu–P antibonding character, may weaken the Cu–P bond and accelerate insertion under photocatalytic conditions. acs.orgnsf.govresearchgate.net

Studies using p-tert-butylstyrene have shown its successful hydrophosphination under these copper-catalyzed conditions. amazonaws.com For example, integration of NMR signals indicated comparable conversions for the hydrophosphination of phenylphosphine (B1580520) with p-methylstyrene, p-tert-butylstyrene, and 1-hexene (B165129). amazonaws.com

Silylation Reaction Mechanisms

Silylation reactions of styrene derivatives can proceed through various mechanisms depending on the catalyst and reagents used. Palladium-catalyzed silylation of styrene derivatives, such as 4-tert-butylstyrene (B155148), with trimethylsilyl (B98337) iodide has been reported, yielding vinylsilanes. nih.govnih.govscispace.com A mechanism involving the migratory insertion of styrene into a metal-silicon bond followed by β-hydride or β-silyl elimination is often implicated in transition metal-catalyzed silylation of alkenes. acs.org

In palladium-catalyzed silylation (Silyl-Heck reaction), the reaction of styrene with a palladium complex and a silyl (B83357) halide can lead to the formation of vinyl silanes. nih.gov Studies with 4-tert-butylstyrene have demonstrated its silylation in high yield using Me₃Si-Cl/LiI and a specific phosphine (B1218219) ligand, suggesting in situ halide exchange to form Me₃Si-I. nih.gov Another study utilized dimethylsilylditriflate with 4-tert-butylstyrene, showing modest yields of ethoxyvinyl silane (B1218182) product under specific conditions. nih.gov The choice of ligand can significantly impact the efficiency and yield of these silylation reactions. scispace.com

Transition-metal-free silylation of vinyl arenes, including 4-tert-butylstyrene, by hydrodisiloxanes driven by stoichiometric amounts of sodium triethylborohydride has also been investigated. nih.govresearchgate.netmdpi.com This reaction proceeds via a polar pathway involving the in situ generation of a silyl anion, its addition onto the alkene to form a carbanion, and subsequent protonation of the carbanion by the solvent (DMSO). nih.govmdpi.compku.edu.cn Computational and experimental studies have been used to elucidate the mechanism of this transition-metal-free silylation. nih.govmdpi.com

Kinetic and Mechanistic Probes

Kinetic and mechanistic probes are essential tools for understanding the intricacies of chemical transformations.

Hammett Analysis for Substituent Effects (e.g., on Styrene Substrates)

Hammett analysis is a widely used tool to investigate the electronic effects of substituents on reaction rates and mechanisms. For styrene substrates, Hammett analysis can provide insights into how electron-donating or electron-withdrawing groups on the aromatic ring influence the reaction center. amazonaws.comnsf.govnih.govnih.govacs.orgscience.gov

In the context of copper(I) hydrophosphination catalysis, a Hammett analysis using substituted styrene substrates revealed a divergent (concave) plot, indicating that the reaction mechanism changes depending on the electron density of the alkene substrate. amazonaws.comacs.orgnsf.govresearchgate.netchemrxiv.org A negative ρ value was observed for electron-donating substituents, and a positive ρ value for electron-withdrawing substituents. nsf.gov This divergence is consistent with the catalyst's high activity towards both electron-rich and electron-poor unsaturated substrates, suggesting different operative mechanisms (e.g., nucleophilic attack for electron-poor alkenes and another mechanism for unactivated substrates). nsf.gov

Another application of Hammett analysis involves studying the effect of substituents on the copolymerization of styrenes with carbon monoxide catalyzed by palladium(II). nih.gov A Hammett treatment of the turnover frequency (TOF) for a series of para-substituted styrenes showed that electron-donating groups increased the rate of copolymerization, with a ρₚ value of -0.8. nih.gov

These examples demonstrate the utility of Hammett analysis in elucidating the electronic factors governing the reactivity of styrene derivatives, including tert-butylstyrenes, in various catalytic transformations and polymerization processes.

Kinetic Isotope Effects in Transformation Reactions

Kinetic isotope effects (KIEs) provide valuable insights into the transition states of chemical reactions by examining the change in reaction rate when an atom is replaced by one of its isotopes. wikipedia.orglibretexts.org This effect arises primarily from the difference in vibrational frequencies between isotopically substituted molecules, which affects their zero-point energies and thus the activation energy required to reach the transition state. wikipedia.orglibretexts.org A primary KIE occurs when the isotopically labeled bond is broken or formed in the rate-limiting step, while a secondary KIE involves isotopic substitution at a bond not directly broken or formed in the rate-limiting step but still influencing the reaction rate. libretexts.orgyoutube.com

Studies involving tert-butylstyrene have utilized KIEs to probe reaction mechanisms. For instance, investigations into the trifluoroacetylation of tert-butylstyrene in the presence of trifluoroacetic acid showed a mixture of α-H and α-D labeled products when deuterium was present, suggesting a significant lifetime for a keto-enol equilibrium intermediate. ethz.ch The observed H/D scrambling confirmed that reprotonation of the product was not the cause, supporting the proposed equilibrium. ethz.ch While specific primary KIE values for bond-breaking events directly involving the vinylic hydrogens of tert-butylstyrene isomers were not extensively detailed in the search results, the application of KIE measurements, such as those in hydromagnesiation reactions of 4-tert-butylstyrene, has been noted as a tool for mechanistic elucidation. sci-hub.se

Influence of Steric Hindrance on Reaction Rates (e.g., in alpha-tert-Butylstyrene)

Steric hindrance, particularly from bulky groups like the tert-butyl substituent, plays a crucial role in influencing the rates of reactions involving tert-butylstyrene isomers. The physical bulk of the tert-butyl group can impede the approach of reagents to the reactive center, thereby slowing down the reaction. libretexts.orglibretexts.org

In the case of α-tert-butylstyrene, where the tert-butyl group is directly attached to the vinylic carbon, steric hindrance is particularly pronounced. Studies on the acetoxymercuration and acid-catalyzed hydration of α-alkylstyrenes have shown that the rate constants are significantly slowed down by steric effects, including the branching of alkyl groups at the alpha position. mdpi.comresearchgate.net For α-tert-butylstyrene, the alkenyl group is deviated out of plane in both the substrate and the carbocation intermediate, and this steric hindrance to resonance contributes to a decrease in the rate constant compared to other α-alkylstyrenes. mdpi.com

The acid-catalyzed hydration of α-alkylstyrenes, including α-tert-butylstyrene, involves the formation of a carbocation intermediate. mdpi.comresearchgate.net For α-tert-butylstyrene, an exceptionally high value for the slope of the dependence upon the excess acidity function was observed, suggesting a mechanism involving the reaction of a relatively stable but sterically hindered carbocation with water as the rate-limiting step. mdpi.comresearchgate.net

Steric effects are not limited to the alpha position. Even in para-substituted tert-butylstyrene, the bulky group can influence reactivity. In the copper-catalyzed boracarboxylation of vinyl arenes, sterically hindered substrates, including those with steric bulk on the arene ring like p-tert-butylstyrene, provided lower yields of the boracarboxylated product, although the regioselectivity was not affected by the steric bulk on the arene ring. acs.org Similarly, in the dimerization of vinyl arenes catalyzed by a palladium complex, sterically hindered alkenes like 4-tert-butylstyrene showed a lower amount of dimeric products, favoring the formation of cyclization products instead, which is attributed to the greater steric hindrance and electronic enrichment favoring this alternative pathway. mdpi.com

Regioselectivity and Stereoselectivity in Addition Reactions

Addition reactions to the double bond of tert-butylstyrene isomers can exhibit significant regioselectivity and stereoselectivity, which are governed by the electronic and steric factors influencing the reaction pathway and the nature of intermediates formed. masterorganicchemistry.com

Regioselectivity refers to the preference for the addition of a reagent to one of the two vinylic carbons over the other, often leading to different constitutional isomers (regioisomers). masterorganicchemistry.com Markovnikov's rule is a classic example, predicting that in the addition of H-X to an alkene, the hydrogen adds to the carbon with more hydrogens (less substituted), and the halogen adds to the carbon with fewer hydrogens (more substituted), typically via the formation of the more stable carbocation. masterorganicchemistry.com

In the context of tert-butylstyrene, the position of the tert-butyl group can influence regioselectivity. For example, in the iron-catalyzed hydrocarboxylation of styrene derivatives, excellent control of regioselectivity was achieved for alkyl-substituted styrene derivatives, leading to the formation of α-aryl carboxylic acids. scispace.com The addition of tert-butylstyrene in this reaction showed isomerization, yielding a majority of α-carboxylic acids, suggesting that the tert-butylstyrene coordinates to iron prior to other steps or competitively with the generated styrene, influencing the regiochemical outcome. scispace.com

Stereoselectivity refers to the preferential formation of one stereoisomer (e.g., cis/trans or syn/anti addition products) over others. masterorganicchemistry.com The flat nature of the alkene pi bond allows addition to occur from two faces, leading to syn (addition to the same face) or anti (addition to opposite faces) products. masterorganicchemistry.com The stereochemical outcome is highly dependent on the reaction mechanism. masterorganicchemistry.com

Studies on the halogenation of cis- and trans-2-tert-butylstyrene have demonstrated that the reaction can be non-stereospecific, with the stereochemistry of the dibromide formation depending strongly on the starting olefin, while the dichlorination yielded the same ratio of dichloro-compounds from either isomer. rsc.org These results suggest different intermediates are involved, with an unsymmetrical bridged bromonium ion proposed for bromination and an open carbonium ion for chlorination. rsc.org

Electrochemical approaches to alkene oxidation, such as the diformyloxylation of vinylarenes using DMF, have shown stereoselective outcomes. For 4-tert-butylstyrene as a model substrate, this method yielded a formyl-protected diol with predominantly syn-diastereoselectivity. chemrxiv.orgrsc.org This stereoselectivity is proposed to arise from a mechanism involving electrooxidation of the olefin, nucleophilic attack of DMF, subsequent oxidation, and facile nucleophilic capture of the generated carbocation with a trifluoroacetate (B77799) ion, leading to the observed syn addition upon the second nucleophilic attack of DMF. chemrxiv.orgrsc.org

In copper-catalyzed boracarboxylation of α-substituted vinyl arenes like α-methylstyrene, the reaction produced the tertiary α-carboxylic acid-β-boryl regioisomer, indicating specific regioselectivity for copper-boryl insertion. acs.org While this example focuses on an alpha-substituted styrene, it highlights how the structure and reaction conditions dictate the regiochemical outcome in addition reactions.

The interplay of steric effects from the tert-butyl group and the electronic properties of the styrene system, along with the specific reaction conditions and reagents, collectively determines the regioselectivity and stereoselectivity observed in the transformations of tert-butylstyrene isomers.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
4-tert-Butylstyrene15627 nih.govuni.lufishersci.casigmaaldrich.comfishersci.besigmaaldrich.comtcichemicals.comcymitquimica.comfishersci.itchemscene.com
alpha-tert-Butylstyrene138561 chem960.com
This compoundNot found in search results

Interactive Data Tables:

Due to the nature of the search results providing qualitative descriptions of effects and relative rates rather than specific numerical data tables directly comparable across different reaction types and isomers within the scope of the outline, creating universally applicable interactive data tables is not feasible based solely on the provided snippets. The information highlights trends and specific observations (e.g., decreased rate for α-tert-butylstyrene hydration, regioselectivity in boracarboxylation), which have been described in the text. For example, the relative rates of acetoxymercuration for different α-alkylstyrenes were discussed qualitatively as being significantly slowed by steric effects, but a comprehensive table of rate constants for all isomers was not available in a readily extractable format. Similarly, while regioselectivity and stereoselectivity outcomes were mentioned for specific reactions (e.g., syn-diformyloxylation of 4-tert-butylstyrene), quantitative data across a range of conditions or isomers for direct comparison in a table was not consistently present.##

The chemical behavior of tert-butylstyrene isomers is significantly influenced by the presence and position of the bulky tert-butyl group on the styrene core. This section delves into the mechanistic aspects and reaction kinetics of transformations involving these compounds, focusing on kinetic isotope effects, the impact of steric hindrance on reaction rates, and the regioselectivity and stereoselectivity observed in addition reactions.

Kinetic Isotope Effects in Transformation Reactions.

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by examining the change in reaction rate when an atom is replaced by one of its isotopes. wikipedia.orglibretexts.org This effect stems primarily from the differences in vibrational frequencies between isotopically substituted molecules, which impacts their zero-point energies and, consequently, the activation energy required to reach the transition state. wikipedia.orglibretexts.org A primary KIE indicates that the isotopically labeled bond is broken or formed in the rate-limiting step, while a secondary KIE suggests that the isotopic substitution at a bond not directly involved in bond breaking or formation in the rate-limiting step still influences the reaction rate. libretexts.orgyoutube.com

In the context of tert-butylstyrene chemistry, KIEs have been employed to gain insights into reaction mechanisms. For instance, investigations into the trifluoroacetylation of tert-butylstyrene in the presence of trifluoroacetic acid revealed a mixture of α-H and α-D labeled products when deuterium was present. ethz.ch This observation suggests the involvement of a keto-enol equilibrium intermediate with a significant lifetime. ethz.ch The absence of H/D scrambling during incubation of the reaction product with trifluoroacetic acid further supported this hypothesis, ruling out simple deprotonation of the product as the cause. ethz.ch While detailed primary KIE values specifically for bond-breaking events at the vinylic positions of tert-butylstyrene isomers were not extensively found in the search results, the application of KIE measurements, such as in the hydromagnesiation of 4-tert-butylstyrene, has been noted as a method for mechanistic investigation. sci-hub.se

Influence of Steric Hindrance on Reaction Rates (e.g., in alpha-tert-Butylstyrene).

Steric hindrance, particularly arising from the bulky tert-butyl substituent, significantly impacts the rates of reactions involving tert-butylstyrene isomers. The physical volume occupied by the tert-butyl group can obstruct the approach of reagents to the reactive center, leading to a decrease in the reaction rate. libretexts.orglibretexts.org

The effect of steric hindrance is particularly evident in α-tert-butylstyrene, where the tert-butyl group is directly attached to the vinylic carbon. Studies on the acetoxymercuration and acid-catalyzed hydration of α-alkylstyrenes have demonstrated that steric effects, including the branching of alkyl groups at the alpha position, significantly slow down the reaction rates. mdpi.comresearchgate.net In α-tert-butylstyrene, the alkenyl group is forced out of plane in both the substrate and the carbocation intermediate, and this steric hindrance to resonance contributes to a lower rate constant compared to other α-alkylstyrenes. mdpi.com

The acid-catalyzed hydration of α-alkylstyrenes proceeds through a carbocation intermediate. mdpi.comresearchgate.net For α-tert-butylstyrene, an unusually high value for the slope of the dependence on the excess acidity function was observed. mdpi.comresearchgate.net This finding supports a mechanism where the reaction of a relatively stable yet sterically hindered carbocation with water is the rate-limiting step. mdpi.comresearchgate.net

Steric effects are not confined to the alpha position. Even when the tert-butyl group is located on the aromatic ring, it can influence reactivity. In the copper-catalyzed boracarboxylation of vinyl arenes, sterically hindered substrates, including those with steric bulk on the arene ring like p-tert-butylstyrene, resulted in lower yields of the boracarboxylated product. acs.org However, the steric bulk on the arene ring did not appear to influence the regioselectivity of this reaction. acs.org Similarly, in the palladium-catalyzed dimerization of vinyl arenes, sterically hindered alkenes such as 4-tert-butylstyrene yielded lower amounts of dimeric products, favoring the formation of cyclization products instead. mdpi.com This outcome is attributed to the increased steric hindrance and electronic enrichment promoting the alternative cyclization pathway. mdpi.com

Regioselectivity and Stereoselectivity in Addition Reactions.

Addition reactions to the carbon-carbon double bond of tert-butylstyrene isomers often exhibit notable regioselectivity and stereoselectivity. These selectivities are governed by a combination of electronic and steric factors that influence the reaction pathway and the nature of the intermediates formed. masterorganicchemistry.com

Regioselectivity refers to the preference for the addition of a reagent to one of the two vinylic carbons over the other, leading to the preferential formation of one constitutional isomer (regioisomer). masterorganicchemistry.com A well-known example is Markovnikov's rule, which predicts the regiochemical outcome in the addition of protic acids to unsymmetrical alkenes, typically favoring the formation of the more stable carbocation intermediate. masterorganicchemistry.com

The position of the tert-butyl group can influence the regioselectivity of addition reactions. In the iron-catalyzed hydrocarboxylation of styrene derivatives, excellent regiocontrol was observed for alkyl-substituted styrenes, yielding α-aryl carboxylic acids. scispace.com The addition of tert-butylstyrene to this reaction mixture led to isomerization and a majority of α-carboxylic acids, suggesting that tert-butylstyrene coordinates to the iron catalyst, influencing the regiochemical course of the reaction. scispace.com

Stereoselectivity describes the preferential formation of one stereoisomer (e.g., syn or anti addition products) over others. masterorganicchemistry.com The planar nature of the alkene pi bond allows for addition from either face, leading to syn addition (addition to the same face) or anti addition (addition to opposite faces). masterorganicchemistry.com The stereochemical outcome is highly dependent on the reaction mechanism and the nature of any intermediates involved. masterorganicchemistry.com

Studies on the halogenation of cis- and trans-2-tert-butylstyrene have shown that the addition can be non-stereospecific. rsc.org The stereochemistry of dibromide formation was strongly influenced by the starting alkene isomer, while chlorination yielded the same ratio of dichloro-compounds from both cis and trans isomers. rsc.org These findings suggest different reaction intermediates; a bridged bromonium ion is proposed for bromination, and an open carbonium ion is implicated in the chlorination. rsc.org

Electrochemical methods have also been explored for stereoselective additions to vinylarenes. The diformyloxylation of vinylarenes, including 4-tert-butylstyrene, using DMF as an oxygen source and solvent, has been shown to proceed with predominantly syn-diastereoselectivity, yielding protected syn-1,2-diols. chemrxiv.orgrsc.org The proposed mechanism involves electrooxidation of the olefin, followed by nucleophilic attack of DMF, further oxidation, and a facile nucleophilic capture of the resulting carbocation, leading to the observed syn addition. chemrxiv.orgrsc.org

Theoretical and Computational Chemistry Studies of Tert Butylstyrene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties. Various quantum chemical methods are employed for this purpose.

Quantum Chemical Investigations (e.g., MNDO, Ab Initio, DFT) on Substituted Styrenes.

Quantum chemical methods, such as semi-empirical methods like MNDO, ab initio methods, and Density Functional Theory (DFT), have been widely applied to study the electronic structure of substituted styrenes. These methods allow for the calculation of properties like molecular orbitals, charge distributions, and energy levels.

Ab initio molecular orbital calculations on 4-substituted styrenes, for instance, have been used to investigate the nature of substituent effects in aromatic derivatives. These studies can provide a theoretical measure of field and resonance effects based on changes in electron density. thegoodscentscompany.comamericanelements.com DFT, a quantum mechanical method that utilizes an electron density function to predict the energy of a system, is frequently employed for optimizing molecular structures and extracting properties like Mulliken charges, which represent local charge density. americanelements.com DFT and ab initio methods have also been applied in broader quantum chemical investigations of molecular properties of substituted compounds. fishersci.canih.govfishersci.ca The application of DFT has been instrumental in exploring the chemical properties and reaction pathways of styrene (B11656) derivatives. nih.gov

Analysis of Electron Density and Chemical Hardness Concepts.

The analysis of electron density provides critical information about the distribution of electrons in a molecule, which is directly related to its reactivity. Conceptual DFT (CDFT) is a sub-field developed to extract important concepts and principles from electron density to understand or predict chemical behavior. ereztech.com Key indices derived from CDFT analysis of electron density include chemical potential (µ), electronegativity (χ), chemical hardness (η), and softness (S). ereztech.comereztech.com

Chemical hardness (η) can be understood as the resistance of a molecule to exchange electron density with its environment. ereztech.com It can be approximated by half of the energy difference between the lowest unoccupied molecular orbital (LUMO) and the highest occupied molecular orbital (HOMO). ereztech.com Softness (S) is the inverse of hardness. ereztech.com These indices are powerful tools for studying molecular reactivity, particularly in polar processes characterized by the flux of electron density from nucleophilic to electrophilic species. ereztech.comfishersci.fi For instance, the electrophilicity index (ω), derived from chemical potential and hardness, quantifies the tendency of an electrophile to acquire electron density. ereztech.com Studies on substituted systems, such as β-nitrostyrenes, have utilized CDFT indices to understand their electronic structures and explain their reactivity in cycloaddition reactions. sigmaaldrich.com Analysis of molecular electron potential can indicate whether styrene derivatives act as electron donors or acceptors in reactions. nih.gov

Molecular Geometry and Conformation Analysis.

Understanding the three-dimensional arrangement of atoms in a molecule (molecular geometry) and the different spatial arrangements it can adopt through rotation around single bonds (conformation) is essential for predicting its properties and reactivity. nih.gov Computational methods are widely used for molecular geometry optimization and conformational analysis.

While specific detailed computational studies on the conformation of o-tert-butylstyrene were not prominently found, computational conformational analysis is a standard practice. Studies on molecules containing tert-butyl groups attached to rings, such as tert-butylcyclohexane, highlight the significant steric influence of the tert-butyl group on molecular conformation, often "locking" rings into arrangements where the tert-butyl group occupies the less sterically hindered equatorial position. nih.govnih.govuni.lu This principle of minimizing steric hindrance is generally applicable and would influence the preferred conformations of tert-butylstyrene (B8327755) isomers. Computational studies can determine minimum energy conformations by exploring potential energy surfaces. wikipedia.org The geometry of organic compounds and the concept of conformational analysis are well-established areas where computational methods provide valuable insights into stable structures and the energetic cost of deviations from these structures due to torsional or steric strain. nih.govmycocentral.eu

Simulation of Reaction Pathways and Transition States (e.g., for Amine Reactions).

Computational chemistry is a powerful tool for simulating reaction pathways and identifying transition states, which are crucial for understanding reaction mechanisms and kinetics. Methods like the intrinsic reaction coordinate (IRC) and Nudged Elastic Band (NEB) are used to map the energy profile of a reaction and locate transition states. sigmaaldrich.comnih.gov

Simulations can provide insights into the energy barriers of reactions, which are directly related to reaction rates according to the Arrhenius equation. nih.gov Automated methods for discovering reaction pathways and transition states are being developed and applied to various systems. wikipedia.orgbmrb.io While direct simulations involving tert-butylstyrene and amine reactions were not extensively detailed in the search results, studies on related systems illustrate the applicability of these methods. For example, a detailed quantum chemistry study investigated the reaction of tert-butylamine (B42293) with OH radicals, focusing on hydrogen abstraction pathways and the formation of various products, demonstrating the use of computational methods to understand amine reactivity. fishersci.be Theoretical studies using DFT have also investigated the reaction pathways of styrene derivatives with other reagents, providing insights into chemical properties and reaction mechanisms. nih.gov

Structure-Reactivity Relationships and Mechanistic Elucidation

Computational chemistry aids in establishing structure-reactivity relationships and elucidating reaction mechanisms by correlating calculated molecular properties with experimental observations.

Application of Empirical Relationships (e.g., Yukawa-Tsuno Equation).

Empirical relationships, such as the Hammett equation and its extensions like the Yukawa-Tsuno equation, are used to quantify the effect of substituents on reaction rates and equilibria. fishersci.iefishersci.nothegoodscentscompany.com The Yukawa-Tsuno equation is a multiparameter extension of the Hammett equation that specifically accounts for enhanced resonance effects in reactions involving the build-up of charge in the transition state. fishersci.iethegoodscentscompany.com

Functionalization and Derivatization Chemistry of Tert Butylstyrene Polymers

Synthesis of Functionalized tert-Butylstyrene (B8327755) Derivatives for Specific Applications.

The synthesis of functionalized tert-butylstyrene derivatives for specific applications can be achieved through various polymerization techniques utilizing functionalized monomers or by copolymerizing tert-butylstyrene with other functional monomers. One approach to creating derivatized polystyrene, which can include tert-butylstyrene as a comonomer, involves the copolymerization of styrene (B11656), divinylbenzene (B73037) (as a cross-linker), and a functionalized styrene cam.ac.uk. Alternatively, functionalization can be performed directly on a pre-formed polystyrene material cam.ac.uk.

The synthesis of amine-functionalized polystyrene nanoparticles, for instance, has been achieved through an intramolecular cross-linking reaction using a styrene-based copolymer backbone containing amino moieties acs.org. This method involves performing the cross-linking reaction under ultradilute conditions acs.org. The resulting nanoparticles displayed available amino groups for further functionalization acs.org.

Copolymerization of vinylphosphonic acid with styrene has been employed to synthesize phosphonate-functionalized polystyrene particles using a miniemulsion technique nih.gov. The particle size and size distribution were influenced by factors such as the amount and type of monomer and surfactant used nih.gov.

In the context of block copolymers, tert-butyl styrene has been used as a vinyl substituted aromatic monomer in the preparation of functionalized styrene butadiene polymer latex via emulsion polymerization google.com. The polymerization involves contacting conjugated diene monomers, vinyl substituted aromatic monomers (such as 4-tert-butyl styrene), and polar co-monomers (like acrylate, propoxylate, or sulphonate) with an emulsifier google.com.

Furthermore, the installation of hydrophobic functional groups on polystyrene can be achieved through Friedel-Crafts alkylation, leading to polymers such as poly(4-tert-butylstyrene)-b-PMMA rsc.org. Metal-free Friedel-Crafts alkylation using a tertiary alcohol substrate and a strong Brønsted acid catalyst is a readily available method for this functionalization rsc.org.

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful strategy to introduce functional groups into pre-formed polymers, allowing for the tailoring of polymer properties without the need to synthesize functionalized monomers. This approach is applicable to polymers containing tert-butylstyrene units. While polymer-analogous reactions can be more challenging to control compared to their low molecular weight counterparts, leading to slower reactions and potential incompleteness, they offer a versatile route to functionalization google.com.

One example of post-polymerization modification applied to styrene-based block copolymers is the metal-free Friedel-Crafts alkylation of the polystyrene block in PS-b-PMMA to install adamantyl groups rsc.org. This modification was shown to influence the microphase-separated morphology and dimensions of the copolymer rsc.org. Post-modification processes have also been described for homo and copolymers prepared by controlled free radical polymerization google.comgoogle.com.

Sulfonation of tert-Butylstyrene Copolymers.

Sulfonation is a common and effective post-polymerization modification technique applied to polymers containing aromatic rings, including tert-butylstyrene copolymers. This process introduces sulfonic acid groups (-SO₃H) or their salt forms onto the polymer backbone, significantly altering properties such as hydrophilicity and ion exchange capacity.

Sulfonation of hydrogenated tert-butyl styrene (tBS)-styrene-isoprene block copolymers has been conducted using acetyl sulfate (B86663) to produce materials with improved blood compatibility mdpi.comnih.govresearchgate.net. By controlling the ratio of the hydrogenated tBS-styrene-isoprene block copolymer in blends with polypropylene (B1209903) and mineral oil, sulfonated films were obtained that maintained physical integrity in water while exhibiting enhanced thermal stability, hydrophilicity, and platelet compatibility mdpi.comnih.govresearchgate.net. Surface characterization techniques like ESCA and ATR-FTIR confirmed the presence of SO₃/SO₂ functionalities after sulfonation mdpi.com.

Selective sulfonation of the midblock of a poly(p-tert-butylstyrene-b-styrene-b-p-tert-butylstyrene) (TST) triblock copolymer has also been reported using acetyl sulfate rsc.org. The self-assembly of the unaffected endblocks in these block ionomers prevented dissolution in water and provided mechanical integrity to the water-swollen films rsc.org. The degree of sulfonation could be controlled by varying the concentration of acetyl sulfate rsc.org. An increase in ionic content resulting from sulfonation led to a reduction in thermal stability but a significant increase in water sorption rsc.org.

Sulfonated polymers, such as sodium polystyrene sulfonate, function as cation-exchange resins nih.govwikipedia.orgpatsnap.com. They can exchange sodium ions for other cations, such as potassium, calcium, and magnesium nih.govwikipedia.orgpatsnap.com. This property is utilized in applications like the management of hyperkalemia nih.govwikipedia.org.

Incorporation of Hemilabile Ligands in Polymer Supports.

The incorporation of hemilabile ligands into polymer supports, particularly those based on tert-butylstyrene, creates heterogeneous materials useful in catalysis. Hemilabile ligands contain at least two different coordinating groups, one of which can reversibly dissociate from a metal center.

Crosslinked polymer particles carrying hemilabile bis-N,N-aminophosphine (PNP) moieties have been synthesized using p-tert-butylstyrene as a monomer researchgate.net. These particles were obtained by the free radical copolymerization of a PNP-derived monomer (acting as a cross-linker with four vinyl fragments) with p-tert-butylstyrene and divinylbenzene in an aqueous dispersed medium researchgate.net.

Catalytic Applications Beyond Polymerization

Utilization as Ligand Scaffolds in Organometallic Catalysis

tert-Butylstyrene (B8327755), particularly the para-isomer, has been utilized in the creation of polymeric materials that serve as supports for catalytic ligands. For instance, a polystyrene-cross-linking bisphosphine (PS-DPPBz) has been synthesized through the radical emulsion copolymerization of 4-tert-butylstyrene (B155148) with a tetravinylated bisphosphine cross-linker. acs.orgfigshare.com In this material, the bisphosphine moiety is strategically located at the branching points of the cross-linked polymer network. acs.orgfigshare.com This structural arrangement facilitates controlled bisphosphine monochelation to transition metals, a behavior that can be challenging to achieve with homogeneous ligands which may form bischelated single metal complexes or multinuclear species. acs.orgfigshare.com The resulting PS-DPPBz material has demonstrated high ligand performance in catalysis involving first-row transition metals, enabling challenging molecular transformations that were not feasible with existing homogeneous ligands. acs.orgfigshare.com Similarly, crosslinked polymer particles carrying hemilabile bis-N,N-aminophosphine (PNP) moieties have been obtained by copolymerization involving para-tert-butylstyrene and divinylbenzene (B73037), providing another example of a tert-butylstyrene-based polymer acting as a support for catalytic ligands. researchgate.net

Role in Homogeneous Transition Metal Catalysis

tert-Butylstyrene derivatives, either as substrates or as components within ligand systems or supports, participate in a variety of homogeneous transition metal-catalyzed reactions.

Palladium-Catalyzed Reactions (e.g., Suzuki Coupling)

Polymers incorporating tert-butylstyrene units have been employed in palladium-catalyzed reactions, including Suzuki cross-coupling. For example, poly((4-tert-butylstyrene)-c-...) has been used as a support in palladium-catalyzed Suzuki cross-coupling reactions, demonstrating catalytic activity at relatively low catalyst loadings (e.g., 2 mol %). core.ac.uk The use of such polymer-supported palladium catalysts in Suzuki coupling has been reported in other studies as well. rsc.org Beyond Suzuki coupling, palladium catalysts have also been utilized in the alternating copolymerization of CO and tert-butylstyrene, where bis-(thio)ethers have been investigated as chelating ligands. urv.es Palladium(II) catalysts based on C2-symmetric bisoxazoline ligands have been employed in the synthesis of highly isotactic, optically active poly(4-tert-butylstyrene-alt-CO), highlighting the role of palladium catalysis in polymerizations involving tert-butylstyrene as a monomer. acs.org

Cobalt-Catalyzed Processes

tert-Butylstyrene isomers have been investigated as substrates in cobalt-catalyzed reactions. In one instance, 4-tert-butylstyrene was used as a substrate in the cobalt-catalyzed Wacker-type aerobic oxidation of olefins. researchgate.netresearchgate.net Using a cobalt-tetraphenylporphyrin complex as the catalyst and polymethylhydrosiloxane (B1170920) (PMHS) as the hydrogen source, this reaction efficiently converted 4-tert-butylstyrene to the corresponding ketone under mild conditions. researchgate.netresearchgate.netuva.nl Detailed studies, including kinetic profiling and control experiments, have provided insights into the mechanism of this transformation. researchgate.netuva.nl Cobalt porphyrin catalysts have also been shown to be effective in the cyclopropanation of alkenes, with styrene (B11656) derivatives including those with a p-tert-butyl group being suitable substrates. acs.org Furthermore, the polystyrene-cross-linking bisphosphine material derived in part from 4-tert-butylstyrene has been utilized in alkene hydroboration reactions catalyzed by cobalt. acs.orgfigshare.com

Copper-Catalyzed Reactions

Copper catalysis has been applied to transformations involving tert-butylstyrene derivatives as substrates. In an enantioselective copper-catalyzed carboetherification of unactivated alkenes, 4-tert-butyl styrene served as a vinylarene component, leading to the formation of homoallylic ethers with high enantioselectivity. nih.gov This reaction demonstrates the utility of copper catalysts in constructing C-C and C-O bonds using tert-butylstyrene derivatives. Another example is the regioselective copper-catalyzed boracarboxylation of vinyl arenes with bis(pinacolato)diboron (B136004) and carbon dioxide, where the reaction with p-tert-butylstyrene afforded the boracarboxylated product in good yield. acs.org The polystyrene-cross-linking bisphosphine material containing 4-tert-butylstyrene has also been applied in copper-catalyzed alkene hydroboration reactions. acs.orgfigshare.com

Rhodium-Catalyzed Transformations

Rhodium catalysts have been explored for transformations involving tert-butylstyrene derivatives. In studies on the mild and selective H/D exchange at the β-position of aromatic α-olefins catalyzed by rhodium complexes, p-tert-butylstyrene was found to undergo this reaction, albeit at slightly lower rates compared to some other substituted styrenes. core.ac.uk Polymers incorporating tert-butylstyrene have also been used as supports in rhodium-catalyzed processes. Poly(4-tert-butylstyrene) has been investigated as a soluble polymer support in homogeneous catalysis, including in the context of thermomorphic rhodium(I) catalysts. acs.org Additionally, crosslinked polymers obtained by copolymerization with para-tert-butylstyrene have served as supports for chiral monodentate ligands used in rhodium-catalyzed asymmetric hydrogenation. researchgate.net A heterogeneous chiral single-rhodium-site catalyst supported on a polystyrene-PEG resin derived from 4-tert-butylstyrene has been utilized in asymmetric 1,4-addition reactions. researchgate.net

Zirconium and Hafnium Catalyzed Oligomerization/Polymerization

Zirconium and hafnium catalysts, particularly metallocene-based systems, are known for their activity in the oligomerization and polymerization of olefins, including styrene derivatives. Hafnocene-based catalysts and their zirconium analogues have been shown to oligomerize styrene, p-methylstyrene, and p-tert-butylstyrene in the presence of hydrogen, yielding hydrooligomers. researchgate.netresearchgate.net The regioselectivity of insertion can vary depending on the metal center. researchgate.net While the primary focus in some studies is on the polymerization of other olefins using Zr and Hf complexes bearing ligands that may contain tert-butyl groups, the oligomerization of p-tert-butylstyrene itself is a direct application of these metal catalysts. units.it Half-titanocene catalysts have also been reported to selectively co-oligomerize ethylene (B1197577) and styrenes, including p-tert-butylstyrene, producing polyethylenes with 4-aryl-1-butyl branches and characteristic oligomeric fractions. acs.org

Supramolecular Catalysis using tert-Butylstyrene Derived Assemblies.

Supramolecular catalysis, which utilizes self-assembled structures to create defined nanoreactors or modify the environment around a catalytic center, has seen applications involving tert-butylstyrene or its derivatives. These assemblies can influence catalytic outcomes through confinement effects, preorganization of substrates, or by providing a specific microenvironment.

One area where tert-butylstyrene has been relevant is in copolymerization reactions mediated by supramolecular catalysts. Studies have explored the copolymerization of 4-tert-butylstyrene with carbon monoxide using palladium complexes encapsulated within self-assembled structures, such as those formed by zinc salphen or pyridyl-bian building blocks uva.nlacs.orgnih.govcolab.ws. Encapsulation of the palladium catalyst within these supramolecular assemblies has been shown to tune catalytic activity and the molecular weight of the resulting copolymer uva.nlnih.gov. Furthermore, this approach can influence the tacticity of the copolymer, leading to the formation of syndiotactic copolymers, in contrast to the atactic copolymers typically obtained without the supramolecular confinement acs.orgnih.gov. This highlights how the supramolecular environment around the catalytic center, influenced by the presence of monomers like 4-tert-butylstyrene, can dictate the stereochemical outcome of the polymerization.

MonomersCatalyst SystemSupramolecular Assembly / Building BlocksObserved EffectCitation
4-tert-Butylstyrene, Carbon MonoxidePalladium complex (Pyridyl-Bian based)Zn(II)salphen or Pyridyl-BianIncreased activity, tunable molecular weight, syndiotactic copolymer formation uva.nlacs.orgnih.govcolab.ws

Supramolecular capsules formed from building blocks like resorcin uva.nlarene have also been investigated for catalyzing reactions of styrene derivatives, including 4-tert-butylstyrene. Encapsulating a palladium complex within a hexameric resorcin uva.nlarene capsule has demonstrated catalytic activity in the dimerization of styrene derivatives under mild conditions mdpi.com. For electronically enriched vinyl arenes like 4-tert-butylstyrene, this dimerization can be followed by cyclization, leading to the formation of indane derivatives mdpi.com. For instance, the dimerization and cyclization of 4-tert-butylstyrene yielded 5-(tert-butyl)-3-(4-(tert-butyl)phenyl)-1-methyl-2,3-dihydro-1H-indene mdpi.com. The greater steric hindrance and electronic enrichment of 4-tert-butylstyrene were found to favor the formation of this cyclization product mdpi.com.

In the context of hydroformylation, supramolecular cages have been employed to confine rhodium catalysts. These systems can exhibit size-selective catalysis, where the confinement within the cage prevents the reaction of bulky substrates. Studies have shown that encapsulation of a rhodium catalyst within a supramolecular cage prevented the hydroformylation of bulky aromatic alkenes such as styrene and 4-tert-butylstyrene, while allowing the reaction of smaller aliphatic alkenes mdpi.comnih.gov. This demonstrates that the steric bulk imposed by the supramolecular second coordination sphere around the catalyst is crucial for this size discrimination nih.gov. For both styrene and 4-tert-butylstyrene, 0% conversion was observed in the presence of the encapsulated catalyst, in contrast to significant conversion seen with the non-encapsulated catalyst nih.gov.

Development of Heterogeneous Catalytic Systems.

tert-Butylstyrene and its polymers have also played a role in the development and application of heterogeneous catalytic systems. Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of separation and recyclability.

Porous polymers, particularly those derived from styrene monomers, have been utilized as supports for immobilizing metal catalysts to create heterogeneous systems researchgate.net. Crosslinked polymer particles based on p-tert-butyl styrene have been developed as supports for heterogeneous palladium catalysts, specifically for applications like Suzuki coupling reactions researchgate.netresearchgate.net. These supports are synthesized by copolymerization of monomers like para-tert-butylstyrene and divinylbenzene with monomers containing functional groups, such as bis-N,N-aminophosphine (PNP) moieties researchgate.netresearchgate.net. The resulting crosslinked poly(p-tert-butyl styrene) particles carrying these functional groups can effectively immobilize palladium, leading to heterogeneous catalysts that show high activity and can be reused for multiple catalytic cycles researchgate.netresearchgate.net.

Dendrimer-based catalysts represent another class of heterogeneous systems where tert-butylstyrene has been involved as a substrate in catalytic studies. Palladium catalysts based on PPI dendrimers, often supported on materials like silica, have been used in the hydrogenation of various styrenes, including tert-butylstyrene mdpi.com. These studies investigate the "dendritic effect," where the dendrimer's generation and structure can influence the catalyst's activity and selectivity in hydrogenation reactions mdpi.com.

Furthermore, tert-butylstyrene has been used as a probe molecule in the development and characterization of heterogeneous catalysts. For instance, crystalline mesoporous zirconia catalysts have utilized tert-butylstyrene as a probe reaction to evaluate their catalytic properties google.com. This indicates the value of tert-butylstyrene as a benchmark substrate for assessing the performance of new heterogeneous catalytic materials.

Metal-organic frameworks (MOFs), which can function as heterogeneous catalysts with well-defined pore structures, have also been explored in reactions involving tert-butylstyrene derivatives. In the methanolysis of epoxides, urea-containing MOFs have been tested as heterogeneous organocatalysts rsc.org. While styrene oxide showed conversion, the methanolysis of the bulkier substrate, t-butyl styrene oxide, proceeded negligibly, suggesting that the pore size or environment within the MOF structure can sterically hinder the reaction of larger molecules rsc.org. This highlights how the size and shape selectivity inherent in some heterogeneous, porous catalytic systems can be probed using substrates like t-butyl styrene oxide.

Advanced Research Applications in Materials Science

Design of Polymer Architectures for Nanoscale Structures

The synthesis of polymers with well-defined architectures is crucial for the development of advanced nanomaterials. o-tert-Butylstyrene and its derivatives are utilized in controlled polymerization techniques to create complex macromolecular structures with nanoscale dimensions.

Block copolymers containing poly(tert-butylstyrene) blocks are of particular interest for their ability to self-assemble into ordered nanostructures. For instance, symmetric poly(4-tert-butylstyrene-block-methyl methacrylate) (PtBS-b-PMMA) diblock copolymers have been synthesized via sequential anionic polymerization. These copolymers exhibit microphase separation, forming lamellar structures with periods as small as 14 nm at technologically relevant temperatures. The interaction parameter (χ) for this system, which governs the self-assembly behavior, has been determined to be χ = (41.2 ± 0.9)/T – (0.044 ± 0.002), indicating a greater temperature sensitivity compared to the more common polystyrene-b-PMMA system. acs.org

Furthermore, the bulky tert-butyl group plays a role in the design of other complex architectures like Janus graft block copolymers, where the distinct chemical nature of different polymer chains attached to a central backbone allows for the independent tuning of nanostructure and material properties. acs.org The use of monomers like this compound in such designs allows for precise control over the resulting morphology and properties of the self-assembled nanostructures.

Engineering of High-Performance Polymeric Materials

The incorporation of this compound into polymer chains can significantly enhance the performance characteristics of the resulting materials. The bulky tert-butyl group can improve properties such as thermal stability and mechanical strength.

One area of application is in the development of oil-absorbent materials. Graft copolymers of 4-tert-butylstyrene (B155148), EPDM (ethylene-propylene-diene monomer), and divinylbenzene (B73037) have been synthesized to create high oil-absorptive composites. researchgate.net These materials exhibit excellent swelling capacity in oil. To improve their mechanical integrity for practical applications, they are often reinforced with fibers, sponges, or non-woven fabrics. The swelling kinetics and gel strength of these composites are critical parameters that are carefully evaluated to optimize their performance as oil absorbents. researchgate.net

The physical properties of poly(4-tert-butylstyrene) itself make it a valuable component in various material formulations. It is a solid material with an average molecular weight typically ranging from 50,000 to 100,000 g/mol .

Table 1: Physical and Chemical Properties of Poly(4-tert-butylstyrene)

PropertyValue
FormSolid
Average Mw50,000-100,000
CAS Number26009-55-2
Linear Formula[CH2CH[C6H4C(CH3)3]]n

This data is compiled from publicly available information.

Investigation of Polymer Matrices for Chemical Sensor Applications

Polymer matrices play a crucial role in the development of chemical sensors by providing a stable environment for the sensing element and influencing the sensor's response characteristics. The choice of polymer can affect sensitivity, response and recovery times, and cross-sensitivity to environmental factors. mdpi.comkaust.edu.sa

In the context of colorimetric gas sensors, polymers are often used to immobilize indicator dyes. A systematic study investigating the impact of various polymer matrices on the detection of ammonia (B1221849) using the pH indicator bromocresol green demonstrated the importance of the polymer's chemical structure. mdpi.comkaust.edu.sa The study included an evaluation of the effects of steric demands by comparing polymers with different substituents, such as polystyrene, poly(4-methylstyrene), and poly(4-tert-butylstyrene). mdpi.comkaust.edu.sa

It was observed that the incorporation of a t-butyl side chain in poly(tert-butylstyrene) can enhance the sensitivity of the sensor towards ammonia. mdpi.comkaust.edu.sa The greater steric demand of the t-butyl group is thought to increase the permeability of ammonia into the sensor material, leading to a more pronounced response. mdpi.comkaust.edu.sa This highlights the potential of using this compound-based polymers to tailor the performance of chemical sensors for specific analytes.

Precursors for Poly(4-hydroxystyrene) and Related Materials

Poly(4-hydroxystyrene) (PHS), also known as poly(4-vinylphenol), is a technologically important polymer, particularly in the microelectronics industry where it is used in photoresist formulations. A common and efficient synthetic route to high molecular weight PHS involves the use of a protected monomer precursor, which is polymerized and then deprotected to yield the final polymer. researchgate.net

p-tert-Butoxycarbonyloxystyrene is a key monomer that serves as a convenient precursor to PHS. This monomer can be polymerized via radical or cationic initiation. The resulting poly(p-tert-butoxycarbonyloxystyrene) can then be converted to PHS through either thermolysis or acidolysis, which removes the tert-butoxycarbonyl protecting group. researchgate.net This method allows for the synthesis of pure, high molecular weight PHS.

This precursor approach is also applicable to the creation of crosslinked resin beads. By copolymerizing p-tert-butoxycarbonyloxystyrene with styrene (B11656) and a crosslinking agent like divinylbenzene, porous resin beads can be prepared. Subsequent removal of the protecting group yields a resin with nucleophilic phenol (B47542) pendant groups, which has demonstrated utility in solid-phase synthesis. researchgate.net Similarly, poly(tert-butyl methacrylate/styrene) macroinitiators, synthesized via nitroxide-mediated polymerization, can act as precursors for a variety of functional copolymers. acs.org

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